5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
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Overview
Description
5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an oxolane ring. This compound is a white solid that is soluble in some organic solvents and exists as a mixture of diastereomers .
Preparation Methods
The synthesis of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of oxolane derivatives using trifluoromethylating agents such as trifluoromethyl sulfonates under metal-free conditions . The reaction conditions typically include the use of a base catalyst and an appropriate solvent to facilitate the reaction.
Chemical Reactions Analysis
5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring provides structural stability and influences the compound’s reactivity in biological systems .
Comparison with Similar Compounds
5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be compared with other similar compounds such as:
5-Methyl-2-(trifluoromethyl)oxolane-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
5-Methyl-2-(trifluoromethyl)oxolane-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the oxolane ring. The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZLZIJPPASSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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